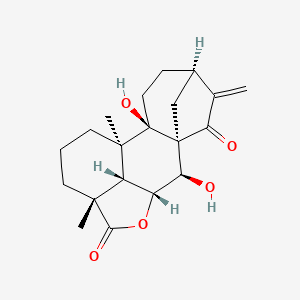

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

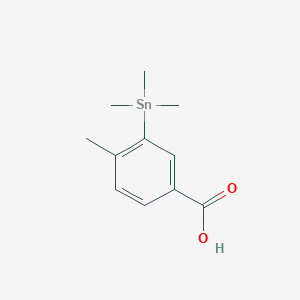

The synthesis of "ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide" involves complex chemical reactions that typically start from simpler diterpene compounds. For example, microbial transformation of diterpenes like ent-kaur-16-en-19-oic acid by fungi such as Aspergillus niger can yield hydroxylated metabolites. These processes highlight the role of microbial biotransformation in producing derivatives with potentially enhanced biological activities (Marquina et al., 2009).

Scientific Research Applications

Hydroxylation and Antispasmodic Activity

- A study by Marquina et al. (2009) investigated the hydroxylation of diterpenes, including a compound similar to ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide, by the fungus Aspergillus niger. This research highlighted the potential antispasmodic properties of these compounds when applied to guinea-pig ileum (Marquina et al., 2009).

Antimycobacterial and Antimalarial Activity

- In 2003, Thongtan et al. discovered compounds closely related to ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide in Croton kongensis, showing significant antimycobacterial and antimalarial activities (Thongtan et al., 2003).

Inhibitory Effects on LPS-Induced Production of Nitric Oxide

- A 2007 study by Hong et al. on Isodon japonicus isolated diterpenoids structurally similar to ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide. These compounds demonstrated inhibitory effects on LPS-induced production of nitric oxide in murine macrophage cells (Hong et al., 2007).

Antiproliferative Effects in Human Leukemia Cells

- The compound was also studied in the context of its structural relatives in Isodon rubescens var. taihangensis, where they displayed cytotoxic activities against K562 human leukemia cells (Han et al., 2004).

Potential Antihypertensive Activity

- Research by Yang et al. (2004) on ent-16beta-Hydroxybeyeran-19-oic acid, a related compound, suggested potential antihypertensive activity after undergoing hydroxylation and glucosidation by Bacillus megaterium and Aspergillus niger (Yang et al., 2004).

properties

IUPAC Name |

(1R,2R,5R,8S,9R,10R,13R,17S)-2,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-7,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-11-5-8-20(24)18(3)7-4-6-17(2)13(18)12(25-16(17)23)15(22)19(20,9-11)14(10)21/h11-13,15,22,24H,1,4-9H2,2-3H3/t11-,12-,13-,15+,17-,18-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDQVPBPXMWTKM-IWRFGKRASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C(C45C3(CCC(C4)C(=C)C5=O)O)O)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@H]([C@@H]([C@]45[C@]3(CC[C@H](C4)C(=C)C5=O)O)O)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-(213C,1,3-15N2)5H-pyrimidin-1-ium-2-one](/img/structure/B1150535.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1150549.png)